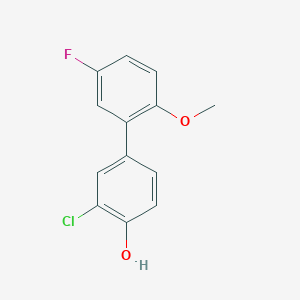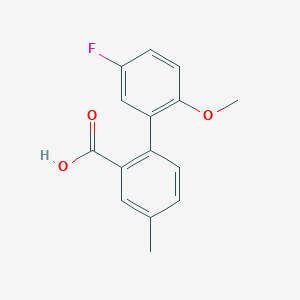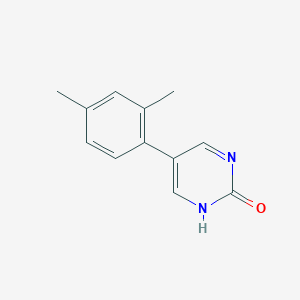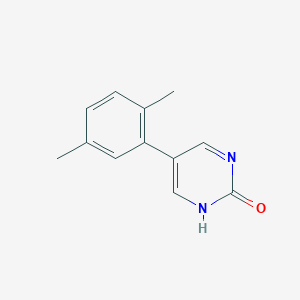
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95% (herein referred to as 2-CFM) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 103-106°C and has a boiling point of 350-360°C. Its structure consists of a phenol group with a chlorine atom attached at the 2-position and a methoxy group with a fluorine atom attached at the 5-position. 2-CFM has been studied for its use in a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-CFM has been studied for its potential applications in scientific research. It has been shown to be useful in the synthesis of various compounds, such as 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylbutyrate and 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylpentanoate. It has also been studied for its potential use as a selective inhibitor of cytochrome P450 2C9.
Mécanisme D'action
2-CFM has been shown to inhibit the activity of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of many drugs. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6.
Biochemical and Physiological Effects
2-CFM has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, which can lead to increased levels of drugs in the body and potential side effects. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6, which can lead to altered drug metabolism and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-CFM has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.
Orientations Futures
There are a variety of potential future directions for the use of 2-CFM in scientific research. It could be further studied for its potential use as a selective inhibitor of other enzymes, such as CYP2C19 and CYP2D6. In addition, it could be studied for its potential use as an inhibitor of other metabolic pathways, such as those involved in the metabolism of drugs. Finally, it could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and other organic compounds.
Méthodes De Synthèse
2-CFM can be synthesized using a variety of methods, such as the Williamson ether synthesis, the Grignard reaction, and the aldol condensation. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide to form an ether. The Grignard reaction involves the reaction of a Grignard reagent and an aldehyde or ketone to form an alcohol. The aldol condensation involves the reaction of an aldehyde or ketone with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone.
Propriétés
IUPAC Name |
2-chloro-4-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-12(16)11(14)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPQLVWGFRSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680824 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1225751-43-8 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














